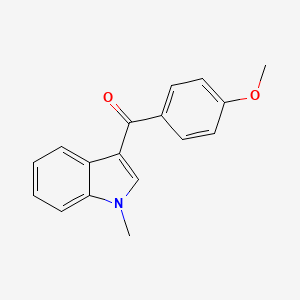

3-(p-Methoxybenzoyl)-N-methylindole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

98647-17-7 |

|---|---|

Molecular Formula |

C17H15NO2 |

Molecular Weight |

265.31 g/mol |

IUPAC Name |

(4-methoxyphenyl)-(1-methylindol-3-yl)methanone |

InChI |

InChI=1S/C17H15NO2/c1-18-11-15(14-5-3-4-6-16(14)18)17(19)12-7-9-13(20-2)10-8-12/h3-11H,1-2H3 |

InChI Key |

KTTKHPWYMHHUNK-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C=C3)OC |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms and Pathways in 3 P Methoxybenzoyl N Methylindole Synthesis and Transformation

Mechanistic Investigations of C-3 Electrophilic Substitution on Indoles and N-Methylindoles

The indole (B1671886) ring is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution. researchgate.net Due to the delocalization of the nitrogen atom's lone pair of electrons, the pyrrole (B145914) moiety of the indole is highly activated towards electrophiles. Mechanistic studies and theoretical calculations consistently show that the C-3 position is the most nucleophilic and thus the preferred site of electrophilic attack. nih.govstackexchange.com

The preference for C-3 substitution is explained by the stability of the cationic intermediate, often referred to as a sigma-complex or arenium ion, that is formed during the reaction. When an electrophile attacks the C-3 position, the positive charge can be delocalized over the C-2 atom and the nitrogen atom without disrupting the aromatic sextet of the fused benzene (B151609) ring. stackexchange.com The resonance structure where the nitrogen atom bears the positive charge is particularly stable as all atoms (except hydrogen) have a complete octet of electrons. stackexchange.com In contrast, attack at the C-2 position leads to an intermediate where delocalization of the positive charge onto the nitrogen atom necessitates the disruption of the benzene ring's aromaticity, resulting in a less stable intermediate. stackexchange.comic.ac.uk

In N-methylindole, the presence of the methyl group on the nitrogen atom prevents electrophilic attack at the nitrogen (N-acylation), thereby reinforcing the intrinsic preference for substitution on the pyrrole ring. researchgate.net The classical method for introducing an acyl group, such as the p-methoxybenzoyl group, at the C-3 position is the Friedel-Crafts acylation reaction, a prime example of electrophilic aromatic substitution. nih.govlibretexts.org

Role of Catalysts and Reagents in Promoting Specific Bond Formations

Catalysts and reagents are pivotal in directing the regioselectivity and efficiency of the synthesis of 3-(p-methoxybenzoyl)-N-methylindole. They function by activating either the N-methylindole nucleophile or the p-methoxybenzoyl electrophile, facilitating the formation of the critical carbon-carbon bond.

Modern synthetic methods increasingly employ transition-metal catalysis for the functionalization of C-H bonds, offering an alternative to classical electrophilic substitution. mdpi.com Palladium and rhodium complexes are particularly effective for the directed functionalization of indoles. bohrium.comnsf.gov

Palladium (Pd) catalysis often involves C-H activation or cross-coupling reactions. nsf.govnih.gov For instance, Pd(II) catalysts can facilitate the C-H arylation of indoles where a directing group on the indole nitrogen or at the C-3 position guides the metal to a specific C-H bond. nih.gov The general mechanism involves the coordination of the palladium catalyst to the indole, followed by C-H activation to form a palladacycle intermediate. This intermediate can then react with an electrophilic coupling partner. In the context of synthesizing 3-aroylindoles, this could involve the coupling of a C-3 metalated indole with an appropriate benzoyl derivative. The synthesis of 3-alkynylindoles via palladium(II)-catalyzed coupling of ortho-alkynylanilines demonstrates the utility of palladium in C-3 functionalization. thieme-connect.de

Rhodium (Rh) catalysis is another powerful tool for C-H activation. bohrium.com Rh(III)-catalyzed reactions can achieve oxidative annulation or coupling of indoles with various partners like alkenes and alkynes. nih.gov The mechanism typically begins with the coordination of the Rh(III) catalyst to the indole, followed by C-H activation to form a five-membered rhodacycle intermediate, which then undergoes further reaction. nih.gov These advanced methods provide routes to functionalized indoles that may not be accessible through traditional means.

Interactive Table: Comparison of Transition Metal Catalytic Systems for Indole Functionalization

| Catalyst Type | Typical Precursor | Common Reaction | Mechanistic Hallmark | Reference(s) |

| Palladium | Pd(OAc)₂, PdCl₂(MeCN)₂ | C-H Arylation, Cross-Coupling | Palladacycle Formation | nih.gov, ucsb.edu |

| Rhodium | [Cp*RhCl₂]₂ | C-H Activation, Oxidative Annulation | Rhodacycle Intermediate | bohrium.com, nih.gov |

Acid catalysis is the cornerstone of the traditional Friedel-Crafts acylation, the most direct route to this compound. usask.caallstudyjournal.com The reaction employs a Lewis acid catalyst, such as aluminum chloride (AlCl₃), ferric chloride (FeCl₃), or titanium tetrachloride (TiCl₄), to activate the acylating agent, p-methoxybenzoyl chloride. usask.cawikipedia.org

The mechanism proceeds via the following steps:

Formation of the Electrophile: The Lewis acid coordinates to the chlorine atom of p-methoxybenzoyl chloride. usask.calibretexts.org

Generation of the Acylium Ion: This coordination weakens the C-Cl bond, leading to its cleavage and the formation of a highly electrophilic and resonance-stabilized acylium ion. usask.camasterorganicchemistry.com

Nucleophilic Attack: The electron-rich C-3 position of N-methylindole attacks the acylium ion, forming a new C-C bond and a cationic sigma-complex intermediate. usask.ca

Deprotonation: A weak base, such as the AlCl₄⁻ complex, removes the proton from the C-3 position, restoring the aromaticity of the indole ring and regenerating the Lewis acid catalyst. usask.camasterorganicchemistry.com

Interactive Table: Common Lewis Acid Catalysts in Friedel-Crafts Acylation

| Catalyst | Formula | State | Key Feature | Reference(s) |

| Aluminum Chloride | AlCl₃ | Solid | Highly active, most common | usask.ca |

| Ferric Chloride | FeCl₃ | Solid | Milder alternative to AlCl₃ | frontiersin.org |

| Boron Trifluoride | BF₃ | Gas | Often used as etherate complex | wikipedia.org |

| Titanium Tetrachloride | TiCl₄ | Liquid | Useful for sensitive substrates | wikipedia.org |

Base catalysis in indole acylation typically promotes N-acylation for indoles with an N-H bond. For example, bases like cesium carbonate (Cs₂CO₃) can be used with thioesters as the acyl source for chemoselective N-acylation. nih.govd-nb.info In the case of N-methylindole, which lacks an acidic N-H proton, strong bases are not typically used to initiate C-3 acylation. However, a non-nucleophilic base may be included in Friedel-Crafts reactions to neutralize the HCl gas that is generated as a byproduct.

Organocatalysis utilizes small, metal-free organic molecules to catalyze reactions, offering a greener alternative to metal-based catalysts. ucsb.edu For indole functionalization, organocatalysts can operate through several modes of activation. Chiral urea (B33335) catalysts, often used with a phosphoric acid co-catalyst, have been shown to facilitate C-C bond formation between indoles and electrophiles through hydrogen bonding interactions that activate the substrate. nih.gov Similarly, Brønsted acids can catalyze the C-3 alkylation of indoles by activating electrophilic partners. rsc.org These methodologies highlight the potential for developing metal-free, and potentially asymmetric, syntheses of 3-acylindoles.

Identification and Analysis of Reaction Intermediates

The elucidation of a reaction mechanism hinges on the identification and characterization of its intermediates. In the synthesis of this compound via Friedel-Crafts acylation, two primary intermediates are crucial.

The first is the p-methoxybenzoyl acylium ion . This cation is generated by the interaction of p-methoxybenzoyl chloride with a Lewis acid. usask.camasterorganicchemistry.com It is a potent electrophile and is stabilized by resonance, with the positive charge shared between the carbonyl carbon and the oxygen atom.

The second key intermediate is the cationic sigma-complex (arenium ion) . This species is formed when the nucleophilic C-3 of N-methylindole attacks the acylium ion. stackexchange.com The stability of this intermediate is paramount to the regioselectivity of the reaction. Resonance analysis shows that the positive charge is delocalized across C-2 and the nitrogen atom, crucially without disturbing the aromaticity of the fused benzene ring, which explains the strong preference for C-3 substitution. stackexchange.comic.ac.uk

In transition metal-catalyzed pathways, the intermediates are organometallic complexes. For example, palladium-catalyzed reactions proceed through a σ-indolylpalladium(II) intermediate , which has been characterized spectroscopically in some cases. thieme-connect.de Similarly, rhodium-catalyzed C-H activation involves the formation of a five-membered rhodacycle as the key intermediate. nih.gov

Studies on Rearrangement Phenomena in Substituted Indole Systems

Substituted indole systems, including 3-acylindoles, can undergo various rearrangement reactions under specific catalytic or thermal conditions. These transformations often involve the migration of substituents between different positions on the indole ring.

A notable example is the domino C4-arylation/3,2-carbonyl migration observed in 3-acetylindoles under palladium catalysis. nih.gov This transformation involves an initial C-H functionalization at the C-4 position, followed by the migration of the acetyl group from the C-3 to the C-2 position. This demonstrates the mobility of acyl groups on the indole scaffold under certain catalytic conditions.

Other types of rearrangements are also known in related systems. The Claisen rearrangement , a nih.govnih.gov-sigmatropic rearrangement, is well-established for allyl aryl ethers and can be conceptually applied to indole derivatives. byjus.com More directly, N-oxyindole derivatives have been shown to undergo silver-catalyzed nih.govnih.gov-rearrangements to afford 3-oxyindole products, illustrating a pathway for functional group migration to the C-3 position. organic-chemistry.org While a specific rearrangement of the p-methoxybenzoyl group in this compound is not widely reported, the potential for such phenomena, particularly acyl migration from C-3 to C-2 under thermal or catalytic stress, exists and is an area of mechanistic interest.

Structure Interaction Relationship Studies of 3 P Methoxybenzoyl N Methylindole Analogues Focusing on Molecular Recognition and Binding Mechanisms

Analysis of Conformational Dynamics and Steric Effects in Substituted Indole (B1671886) Structures

The three-dimensional shape of a molecule, or its conformation, is critical for its interaction with a binding site. For substituted indole structures like 3-(p-Methoxybenzoyl)-N-methylindole, the spatial arrangement of atoms can significantly impact biological activity. wikipedia.org

Conformational Flexibility: The bond connecting the benzoyl group to the indole ring at the 3-position allows for rotational flexibility. This rotation can lead to different conformers, one of which may be more favorable for binding to a specific target. Studies on related 3-aroylindoles have shown that the presence of substituents on the benzoyl or indole rings can influence the preferred conformation. For instance, research on 3-(2'-substituted)-benzoyl-2-methylindoles indicated that one conformer (s-trans) is favored over another (s-cis). researchgate.net This preference is dictated by the steric and electronic interactions between the substituents and the core structure.

Steric Hindrance: The size and position of substituents can create steric hindrance, which is the slowing of chemical reactions or interactions due to the physical bulk of a substituent. wikipedia.org In the context of this compound analogues, steric hindrance can:

Influence Binding Affinity: A bulky substituent on the indole or benzoyl ring might prevent the molecule from fitting optimally into a binding pocket, thus reducing its affinity. Conversely, a well-placed substituent could enhance binding by filling a specific pocket in the receptor.

Affect Reactivity: Steric hindrance can control the selectivity of chemical reactions by blocking access to certain reactive sites. wikipedia.org

The interplay between conformational dynamics and steric effects is a key factor in the molecular recognition of substituted indoles. Understanding these properties allows for the rational design of analogues with improved binding characteristics.

Impact of N-Methylation on Molecular Recognition and Binding Affinity (Theoretical and Experimental Investigations)

The methylation of the nitrogen atom of the indole ring is a significant structural modification that can profoundly alter a molecule's biological properties. acs.orgnih.gov This "magic-methyl effect" has been a subject of both theoretical and experimental investigations. acs.orgnih.gov

Theoretical Insights: Computational studies can predict how N-methylation affects the electronic properties and conformation of the indole ring. N-methylation can influence the molecule's electrostatic potential and its ability to act as a hydrogen bond donor. The absence of the N-H proton in N-methylated indoles eliminates the possibility of this group acting as a hydrogen bond donor, which can be a critical interaction for binding to some targets. nih.gov

Experimental Findings:

Altered Binding Affinity: The impact of N-methylation on binding affinity is highly dependent on the specific biological target. In some cases, replacing the N-H with an N-methyl group can enhance affinity by increasing lipophilicity, which favors partitioning into hydrophobic binding pockets. In other instances, the loss of a crucial hydrogen bond can lead to a significant decrease in binding affinity. nih.gov For example, in a series of morphinan (B1239233) ligands, methylation of the 3-amino nitrogen impaired binding affinity, suggesting the N-H bond was involved in hydrogen bonding with the receptor. nih.gov

Modified Selectivity: N-methylation can also alter the selectivity of a compound for different receptor subtypes. Studies on melanocortin receptor ligands have shown that multiple N-methylations can lead to increased receptor subtype selectivity. nih.gov

Changes in Metabolism: The N-H group of an indole can be a site for metabolic modification. N-methylation can block this metabolic pathway, potentially increasing the compound's bioavailability and duration of action.

The decision to include or exclude an N-methyl group is a critical aspect of drug design, as it can fine-tune the interaction profile of an indole-based ligand.

Influence of Substituent Effects (Electronic, Steric, and Lipophilic) on Interaction Profiles

The nature and position of substituents on the benzoyl and indole rings of this compound play a pivotal role in modulating its interaction with biological targets. These effects can be broadly categorized as electronic, steric, and lipophilic.

Electronic Effects: The electronic properties of substituents can influence the electron distribution within the molecule, affecting its polarity, ability to form hydrogen bonds, and reactivity.

Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH3) and methyl (-CH3) donate electron density to the aromatic ring, potentially increasing the molecule's nucleophilicity and altering its interaction with electron-deficient regions of a binding site. nih.gov

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO2) and halogens (F, Cl, Br, I) pull electron density away from the aromatic ring, making it more electrophilic. nih.gov This can impact interactions with electron-rich residues in a binding pocket.

Studies on benzothiazole (B30560) derivatives have shown that substituting an electron-donating group with an electron-withdrawing group can significantly alter the molecule's electronic and charge transport properties. nih.gov Similarly, research on 3-(1-naphthoyl)indoles has explored the effects of both electron-donating methoxy groups and electron-withdrawing halogen substituents on receptor affinities. researchgate.netnih.gov

Steric Effects: As discussed previously, the size of a substituent can influence conformational preferences and create steric hindrance, impacting how the molecule fits into a binding site. wikipedia.org

Lipophilic Effects: Lipophilicity, or the "greasiness" of a molecule, is a critical factor in its ability to cross cell membranes and interact with hydrophobic binding pockets.

Increased Lipophilicity: Adding non-polar substituents like alkyl chains increases a molecule's lipophilicity, which can enhance its affinity for hydrophobic regions of a receptor.

Decreased Lipophilicity: Introducing polar groups like hydroxyl (-OH) or carboxyl (-COOH) decreases lipophilicity, which may be favorable for interactions in more polar environments.

The following table summarizes the general influence of different types of substituents:

| Substituent Type | Example | General Influence on Interaction Profile |

| Electronic | ||

| Electron-Donating | -OCH3, -CH3 | Increases electron density, may enhance interactions with electron-deficient sites. |

| Electron-Withdrawing | -NO2, -Cl | Decreases electron density, may favor interactions with electron-rich sites. |

| Steric | ||

| Small | -H, -F | Minimal steric hindrance, allows for flexibility in binding. |

| Bulky | -t-butyl | Can create steric hindrance, potentially reducing affinity or dictating a specific binding conformation. |

| Lipophilic | ||

| Lipophilic | -Alkyl chains | Increases affinity for hydrophobic pockets. |

| Hydrophilic | -OH, -COOH | Increases affinity for polar or solvent-exposed regions. |

Regioisomeric Analysis and its Implications for Binding Site Complementarity

Regioisomers are compounds that have the same molecular formula but differ in the position of substituents on a core scaffold. In the context of this compound, moving the methoxy group to the ortho or meta position on the benzoyl ring would create regioisomers. The specific placement of this substituent can have a profound impact on the molecule's ability to complement the shape and electronic environment of a binding site.

Impact of Regioisomerism:

Binding Affinity and Selectivity: Different regioisomers can exhibit vastly different binding affinities and selectivities for a particular target. This is because the position of a key interacting group, such as the methoxy group in this case, determines its ability to form favorable interactions (e.g., hydrogen bonds, van der Waals contacts) within the binding pocket.

Physicochemical Properties: Regioisomerism can also affect a molecule's physical and chemical properties, such as its elution order in chromatography. For example, in a study of regioisomeric methoxy- and methyl-benzoyl-1-pentylindoles, the ortho-isomer consistently eluted first in both gas and high-performance liquid chromatography, while the para-isomer had the longest retention time in GC. nih.govresearchgate.net This difference is attributed to the increasing molecular linearity from the ortho to the para isomer. nih.gov

Spectroscopic Differentiation: Regioisomers can often be distinguished by their mass spectra. In the aforementioned study, the ortho-substituted isomers displayed a unique fragment ion that was not present in the meta- and para-isomers. nih.govresearchgate.net

The following table illustrates the elution order of regioisomeric methoxybenzoyl-1-pentylindoles in different chromatographic systems:

| Chromatographic Method | Elution Order of Regioisomers |

| Capillary Gas Chromatography | ortho -> meta -> para |

| High-Performance Liquid Chromatography | ortho -> para -> meta |

Data adapted from a study on regioisomeric methoxy- and methyl-benzoyl-1-pentylindoles. nih.gov

This regioisomeric analysis underscores the importance of precise substituent placement for achieving optimal binding site complementarity. Even a subtle shift in the position of a functional group can dramatically alter the interaction profile of a ligand.

Exploration of Hydrogen Bonding and Other Non-Covalent Interactions in Ligand-Target Systems

Key Non-Covalent Interactions:

Hydrogen Bonding: Hydrogen bonds are formed between a hydrogen atom covalently bonded to an electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. In the case of this compound, the carbonyl oxygen of the benzoyl group and the oxygen of the methoxy group are potential hydrogen bond acceptors. Theoretical studies on indole and 1-methylindole (B147185) have explored their ability to form hydrogen bonds with various proton donors. nih.gov

π-π Stacking: The aromatic indole and benzoyl rings can engage in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the binding site. These interactions are crucial for the binding of many aromatic ligands. Molecular modeling studies of related indole derivatives have highlighted the importance of aromatic stacking interactions for their receptor affinity. nih.gov

van der Waals Forces: These are weak, short-range electrostatic attractions between uncharged molecules. They arise from temporary fluctuations in electron distribution and are significant in ensuring a snug fit between the ligand and the receptor surface.

Hydrophobic Interactions: The non-polar parts of the ligand will tend to associate with hydrophobic regions of the binding site to minimize their contact with the surrounding aqueous environment. The N-methyl group and the aromatic rings contribute to the hydrophobic character of this compound.

Dipole-Dipole Interactions: The polar carbonyl group creates a dipole moment in the molecule, which can interact favorably with polar groups in the binding site.

The specific combination and geometry of these non-covalent interactions determine the strength and selectivity of the ligand-target complex. Understanding these interactions is essential for the rational design of new analogues with improved pharmacological profiles. For example, a study on N-acyl indolines showed that their binding was characterized by aromatic stacking and a water-mediated hydrogen bond. nih.gov

Computational Chemistry and Advanced Theoretical Modeling of 3 P Methoxybenzoyl N Methylindole

Density Functional Theory (DFT) Calculations for Electronic Structure and Stability

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure and stability of molecules. For 3-(p-Methoxybenzoyl)-N-methylindole, DFT calculations, typically employing functionals like Becke's three-parameter Lee-Yang-Parr (B3LYP) with a basis set such as 6-311++G(d,p), are used to determine the molecule's most stable geometric configuration (ground state). epstem.netresearchgate.net

The process involves optimizing the molecular geometry by calculating forces on each atom and minimizing the total energy. This optimization provides precise data on bond lengths, bond angles, and dihedral angles. For instance, calculations would reveal the specific lengths of the C=O bond in the benzoyl group, the C-N bonds within the indole (B1671886) ring, and the C-C bonds in the aromatic systems. semanticscholar.org These theoretical parameters can be compared with experimental data, such as that from X-ray crystallography, to validate the computational model. semanticscholar.org Deviations between the calculated (gas phase) and experimental (solid phase) values can often be attributed to intermolecular interactions in the crystal lattice. semanticscholar.org The total energy obtained from the optimized structure is a key indicator of the molecule's thermodynamic stability.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. epstem.net The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as the electron donor, while the LUMO is the electron acceptor. semanticscholar.orgthaiscience.info

For this compound, the HOMO is expected to be localized primarily on the electron-rich N-methylindole ring, which is a characteristic electron-donating moiety. Conversely, the LUMO is likely concentrated on the electron-withdrawing p-methoxybenzoyl group. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. epstem.net A small energy gap indicates that the molecule can be easily excited, suggesting high chemical reactivity and low kinetic stability. nih.gov

From the energies of the HOMO and LUMO, various global reactivity descriptors can be calculated to predict the molecule's behavior. These quantum chemical parameters provide a quantitative basis for its reactivity. epstem.netnih.gov

Table 1: Representative Global Reactivity Descriptors Derived from HOMO-LUMO Energies Note: The values below are illustrative for a molecule of this type and are calculated from HOMO and LUMO energies.

| Parameter | Formula | Significance |

| HOMO Energy (EHOMO) | - | Electron-donating ability |

| LUMO Energy (ELUMO) | - | Electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity, stability |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron |

| Electron Affinity (A) | -ELUMO | Energy released when gaining an electron |

| Electronegativity (χ) | (I + A) / 2 | Power to attract electrons |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates reactivity |

| Electrophilicity Index (ω) | χ² / (2η) | Propensity to accept electrons |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. faccts.de It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonds. joaquinbarroso.com This method is particularly useful for quantifying intramolecular charge transfer (ICT) and hyperconjugative interactions. dergipark.org.trdntb.gov.ua

In this compound, NBO analysis can identify key donor-acceptor interactions that contribute to its stability. These interactions are evaluated using second-order perturbation theory, where the stabilization energy, E(2), quantifies the strength of the interaction. joaquinbarroso.com Significant interactions would be expected between the lone pairs (n) of the carbonyl and methoxy (B1213986) oxygen atoms and the antibonding π* orbitals of the aromatic rings, as well as π-π* interactions between the indole and phenyl rings. These delocalizations of electron density from filled donor orbitals to empty acceptor orbitals are fundamental to the molecule's electronic properties. nih.gov

Table 2: Illustrative Donor-Acceptor Interactions from NBO Analysis Note: This table represents the types of interactions and stabilization energies that would be calculated for this compound.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Type of Interaction |

| π (C5-C6)Indole | π* (C1-C2)Benzoyl | High | π → π |

| LP(2) OCarbonyl | π (C-N)Indole | Moderate | n → π |

| LP(2) OMethoxy | π (C3-C4)Benzoyl | Moderate | n → π |

| σ (C-H) | σ (C-C) | Low | σ → σ* |

Molecular Electrostatic Potential Surface (MEPS) Mapping

The Molecular Electrostatic Potential Surface (MEPS) is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.net It maps the electrostatic potential onto the electron density surface. Different colors represent varying potential values: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies regions of positive potential (electron-poor), which are favorable for nucleophilic attack. researchgate.net Green denotes areas of neutral potential.

For this compound, the MEPS map would show the most negative potential (deepest red) localized around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. nih.govresearchgate.net The methoxy oxygen would also exhibit a region of negative potential. Conversely, positive potential (blue regions) would be concentrated around the hydrogen atoms of the aromatic rings and the N-methyl group. This mapping provides a clear, intuitive guide to the molecule's charge distribution and reactivity hotspots. nih.gov

Molecular Dynamics Simulations for Conformational Sampling and Ligand-Target Dynamics

While DFT and other quantum methods analyze the molecule from a static perspective, Molecular Dynamics (MD) simulations provide insights into its dynamic behavior over time. physchemres.org MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of different molecular conformations and their relative energies.

For this compound, MD simulations can be used to sample its conformational space, revealing the flexibility of the molecule, particularly the rotation around the single bond connecting the indole and benzoyl moieties. When this compound is studied as a ligand, MD simulations are invaluable for modeling its interaction with a biological target, such as a protein receptor. mdpi.com These simulations can predict the stability of the ligand-receptor complex, identify key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and analyze how the ligand's binding affects the protein's structure and dynamics. dntb.gov.ua

Quantitative Structure-Activity Relationship (QSAR) Modeling (Focusing on structural descriptors and theoretical activity)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. arabjchem.org The goal is to develop a predictive model that can estimate the activity of new, unsynthesized molecules. nih.gov

In a QSAR study involving this compound and its analogues, the first step is to calculate a variety of molecular descriptors that quantify different aspects of the molecular structure. These descriptors fall into several categories:

Electronic Descriptors: Derived from quantum chemical calculations, these include HOMO and LUMO energies, dipole moment, and atomic charges. They describe a molecule's ability to engage in electrostatic or charge-transfer interactions. nih.gov

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular weight, volume, surface area, and specific shape indices.

Hydrophobic Descriptors: The most common is the partition coefficient (log P), which describes a molecule's lipophilicity and its ability to cross cell membranes.

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing its connectivity and branching.

Once calculated, these descriptors are used as independent variables in a statistical model (e.g., Multiple Linear Regression, Partial Least Squares) to predict the dependent variable (biological activity). nih.govnih.gov The resulting QSAR equation highlights which structural features are most important for the desired activity, providing a theoretical framework for designing more potent compounds. nih.gov

Future Research Directions and Emerging Paradigms in 3 P Methoxybenzoyl N Methylindole Research

Design and Synthesis of Novel Indole (B1671886) Derivatives with Tunable Molecular Interaction Properties

The future design of novel derivatives based on the 3-(p-Methoxybenzoyl)-N-methylindole scaffold will heavily focus on creating molecules with precisely controlled molecular interaction capabilities. This involves the strategic modification of the core structure to enhance or introduce specific non-covalent interactions, such as hydrogen bonds, halogen bonds, and π-π stacking, which are crucial for biological activity and material properties. mdpi.comrsc.org

Researchers are expected to explore the introduction of various functional groups at different positions on both the indole and the benzoyl rings. For instance, the methoxy (B1213986) group on the benzoyl ring can be replaced with other electron-donating or electron-withdrawing groups to modulate the electronic properties of the molecule. nih.gov Similarly, substitutions on the indole nucleus, apart from the N-methyl group, could provide new points of interaction.

Key areas of exploration will include:

Modulating Hydrogen Bonding: Introducing hydrogen bond donors and acceptors to facilitate specific interactions with biological targets. mdpi.comnih.gov

Fine-tuning Hydrophobicity: Altering alkyl or aryl substituents to control the molecule's solubility and ability to penetrate hydrophobic pockets in proteins. mdpi.com

Introducing Halogen Bonds: Incorporating halogen atoms (F, Cl, Br, I) to create specific and directional halogen bonds, which are increasingly recognized for their role in ligand-receptor binding. mdpi.com

Controlling Conformation: Introducing bulky groups to restrict rotation around single bonds, thereby locking the molecule into a specific bioactive conformation.

A systematic approach to this, often guided by computational modeling, will allow for the creation of derivatives with tailored properties for specific applications. The synthesis of these new molecules will likely employ modern synthetic methodologies that offer high efficiency and selectivity. nih.govresearchgate.net

Table 1: Potential Modifications and Their Impact on Molecular Interactions

| Modification Site | Substituent Type | Potential Impact on Interaction |

| Benzoyl Ring (para-position) | Hydroxyl, Amino | Increased hydrogen bond donor/acceptor capacity |

| Benzoyl Ring | Halogens (F, Cl, Br) | Introduction of halogen bonding capabilities mdpi.com |

| Indole Ring (e.g., C5, C6) | Nitro, Cyano | Modulation of electronic properties and dipole moment |

| N-methyl group | Longer alkyl chains, cyclic groups | Altered hydrophobicity and steric profile |

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Compound Design

For this compound, AI can be applied in several ways:

Forward-Reaction Prediction: ML models can be trained on existing reaction data to predict the products and yields of new synthetic transformations, reducing the need for extensive trial-and-error experimentation. nih.gov This is particularly useful when exploring novel substitutions on the indole or benzoyl rings.

Retrosynthesis Planning: AI algorithms can propose synthetic pathways for complex target derivatives, breaking them down into simpler, commercially available starting materials.

De Novo Design: Generative models, a type of AI, can design entirely new indole derivatives that are predicted to have high activity for a specific biological target. mdpi.com These models can explore a vast chemical space to identify promising candidates that a human chemist might not have conceived.

Property Prediction: AI can predict various physicochemical and biological properties (e.g., solubility, toxicity, binding affinity) of virtual derivatives, allowing for the prioritization of the most promising candidates for synthesis. spectroscopyonline.com

Table 2: Applications of AI/ML in Indole Derivative Research

| AI/ML Application | Description | Potential Impact |

| Reaction Prediction | Predicts the outcome and yield of chemical reactions. rjptonline.org | Reduces experimental workload and resource consumption. |

| Synthesis Planning | Suggests efficient synthetic routes for target molecules. nih.gov | Accelerates the synthesis of complex derivatives. |

| Generative Models | Designs novel molecules with desired properties. mdpi.com | Expands the chemical space of potential drug candidates. |

| ADMET Prediction | Predicts Absorption, Distribution, Metabolism, Excretion, and Toxicity. | Early-stage identification of compounds with poor drug-like properties. |

Development of Advanced Spectroscopic Probes for Real-time Reaction Monitoring

The synthesis of this compound and its derivatives can be significantly optimized through the use of advanced spectroscopic techniques for real-time reaction monitoring. spectroscopyonline.com Process Analytical Technology (PAT) tools, such as in-situ infrared (IR) and Raman spectroscopy, as well as nuclear magnetic resonance (NMR), can provide continuous data on the concentration of reactants, intermediates, and products throughout a chemical reaction.

Future research will likely focus on:

Miniaturized and Portable Spectrometers: The development of smaller, more robust spectroscopic devices will allow for easier integration into various reactor setups, including microfluidic and flow chemistry systems. spectroscopyonline.com

Fiber-Optic Probes: The use of fiber-optic probes enables non-invasive monitoring of reactions under harsh conditions (e.g., high pressure or temperature).

Hyperspectral Imaging: This technique could be used to monitor heterogeneous reactions, providing spatially resolved chemical information. spectroscopyonline.com

Coupling Spectroscopy with Mass Spectrometry: Techniques like the Atmospheric Solids Analysis Probe (ASAP) coupled with a compact mass spectrometer (CMS) allow for the rapid analysis of solid and liquid samples directly from the reaction mixture with minimal preparation, enabling true real-time monitoring. advion.com

These advancements will lead to a better understanding of reaction kinetics and mechanisms, improved process control, and higher yields and purity of the final products. mdpi.com

Exploration of New Catalytic Systems for Sustainable Indole Synthesis

The synthesis of indoles, including N-methylated and 3-acylated structures, is a cornerstone of organic chemistry. Future research will increasingly focus on the development of more sustainable and efficient catalytic systems for these transformations, moving away from stoichiometric reagents and harsh reaction conditions. rsc.org

For the synthesis of precursors to or derivatives of this compound, key areas of catalytic research will include:

Earth-Abundant Metal Catalysis: Exploring catalysts based on iron, copper, manganese, and other earth-abundant metals to replace precious metals like palladium and rhodium. rsc.org

Photoredox Catalysis: Using visible light to drive chemical reactions under mild conditions, offering a green alternative to thermally driven processes.

Biocatalysis: Employing enzymes to catalyze specific steps in the synthesis with high chemo-, regio-, and stereoselectivity.

Heterogeneous Catalysis: Developing solid-supported catalysts that can be easily separated from the reaction mixture and recycled, reducing waste and cost. researchgate.net

Organocatalysis: Utilizing small organic molecules as catalysts, which can be a sustainable alternative to metal-based systems. nih.gov

These new catalytic methods will enable the synthesis of this compound and its derivatives in a more environmentally friendly and cost-effective manner.

Application of Chemoinformatics for Structural Libraries and Virtual Screening

Chemoinformatics plays a crucial role in managing and analyzing the vast amount of data generated in modern drug discovery and materials science. For this compound, chemoinformatics tools will be essential for building and exploring structural libraries of its derivatives.

Key applications include:

Library Design and Enumeration: Designing and virtually enumerating large, diverse libraries of derivatives based on the this compound scaffold.

Virtual Screening: Using computational methods to screen these virtual libraries against biological targets of interest to identify potential hits. nih.govnih.gov This can be done through ligand-based methods (searching for molecules similar to known actives) or structure-based methods (docking molecules into the 3D structure of a protein). pensoft.netresearchgate.net

Data Analysis and Visualization: Analyzing the results of high-throughput screening and other experiments to identify structure-activity relationships (SAR).

By leveraging chemoinformatics, researchers can more efficiently navigate the vast chemical space of possible derivatives, prioritizing the synthesis of compounds with the highest probability of success and accelerating the discovery process. nih.gov

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 3-(p-Methoxybenzoyl)-N-methylindole, and how can stereoisomer formation be minimized or characterized?

- Methodological Answer : The compound can be synthesized via nucleophilic 1,4-addition reactions between 3-formylchromones and N-methylindole under catalyst-free conditions. For example, reactions with polyfluoroacetylchromones yield mixtures of E- and Z-isomers, which can be analyzed using NMR to determine diastereomeric ratios (e.g., 91:9 E:Z) . To control isomer formation, solvent-free conditions or pyridine as a base may favor specific pathways. Chromatographic separation or crystallization can isolate isomers.

Q. Which analytical techniques are most suitable for characterizing this compound and its reaction intermediates?

- Methodological Answer :

- DESI-MS (Desorption Electrospray Ionization Mass Spectrometry) : Detects transient intermediates in silylation reactions (e.g., deprotonated N-methylindole at m/z 130.0663) .

- NMR Spectroscopy : Resolves E/Z isomer ratios and confirms regioselectivity in products (e.g., para/ortho ratios in arylation) .

- IR and HRMS : Validates functional groups (e.g., carbonyl stretches) and molecular weights .

Advanced Research Questions

Q. How do reaction temperatures influence mechanistic pathways in N-methylindole derivatization, and what experimental designs optimize selectivity?

- Methodological Answer : At lower temperatures (e.g., 130°C), methylcarboxylation via the BAC2 mechanism dominates, while higher temperatures (≥150°C) favor methylation through the BAL2 pathway. For example, indole conversion to N-methylindole reaches 98% selectivity at 230°C . To optimize, use time-resolved GC-MS or in situ FTIR to monitor intermediate formation and adjust heating protocols dynamically.

Q. What computational approaches elucidate the C–H silylation mechanisms of N-methylindole derivatives, and how do they guide catalyst design?

- Methodological Answer : DFT studies reveal that B(CF)-catalyzed silylation proceeds via nucleophilic attack, proton abstraction, and hydride migration. Comparative calculations show Al(CF) and Ga(CF) follow similar pathways but with higher energy barriers . Use Gaussian or ORCA software with B3LYP functionals to model transition states and screen Lewis acid catalysts for improved turnover.

Q. How can regioselectivity be controlled in the arylation of N-methylindole, particularly at the 3-position versus 2-position?

- Methodological Answer : Rh-catalyzed arylation with electron-rich arenes favors the 3-position due to steric and electronic effects. For example, N-phenylpyrrole reacts exclusively at the 3-position, while N-methylindole shows a 2.5:1 (3:2) ratio with p-iodoacetophenone. Use sterically hindered directing groups or adjust ligand electronics (e.g., phosphine ligands) to modulate selectivity .

Q. What role do Lewis acid catalysts play in dehydrogenative silylation, and how does catalyst choice impact reaction efficiency?

- Methodological Answer : B(CF) facilitates C–H silylation by stabilizing silane intermediates, while weaker acids like B(2,6-ClCH) reduce activity. Control experiments with KOt-Bu and EtSiH in THF confirm catalyst dependency via DESI-MS detection of pentacoordinate intermediates . Screen catalysts using kinetic profiling (e.g., Arrhenius plots) to identify optimal turnover frequencies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.